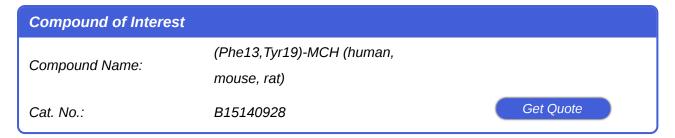


Application Notes: In Vitro Applications of (Phe¹³,Tyr¹⁹)-MCH in Cell Lines

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Melanin-concentrating hormone (MCH) is a cyclic neuropeptide that plays a critical role in regulating energy homeostasis, appetite, and other physiological processes. Its effects are mediated through G protein-coupled receptors (GPCRs), primarily the MCH receptor 1 (MCH-R1, also known as SLC-1). MCH-R1 is a key therapeutic target for metabolic and psychiatric disorders.

(Phe¹³,Tyr¹⁹)-MCH is a synthetic analog of human MCH. It was specifically designed for research applications by replacing Tyr¹³ with Phenylalanine and Val¹⁹ with Tyrosine, creating a stable site for radioiodination.[1][2] The resulting radioligand, [¹²⁵I]-(Phe¹³,Tyr¹⁹)-MCH, is a crucial tool for identifying and characterizing MCH-R1 in various in vitro systems. While it is an MCH analog and acts as an agonist[3], its primary utility is in competitive binding assays to determine the affinity of other unlabeled test compounds.

Key In Vitro Applications

The principal applications of (Phe¹³,Tyr¹⁹)-MCH revolve around its use as a radioligand in cell lines, particularly those endogenously expressing MCH-R1 (e.g., certain melanoma cell lines) or those engineered to express the receptor (e.g., transfected HEK293 or CHO cells).[4][5]



- Receptor Binding Assays: Used to quantify the affinity (Kd, Ki) and density (Bmax) of MCH receptors.
- Functional Assays: While the native MCH peptide is typically used to stimulate the receptor
 in functional assays, the characterization data obtained using (Phe¹³,Tyr¹⁹)-MCH is
 foundational for interpreting these functional studies. Key functional assays for MCH-R1
 include:
 - Calcium Mobilization Assays: To measure Gq-mediated signaling.
 - o cAMP Inhibition Assays: To measure Gi-mediated signaling.

Quantitative Data Summary: Binding Affinity

[125]-(Phe13,Tyr19)-MCH and its derivatives have been used to determine the binding characteristics of MCH-R1 in various cell lines. The data below is compiled from receptor binding studies.

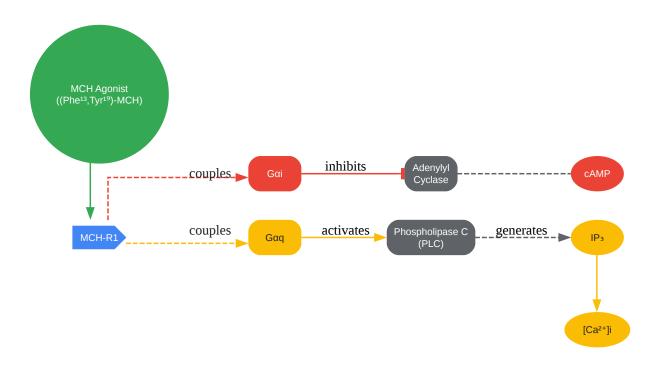
Radioligand	Cell Line	Binding Constant (Kd)	Receptor Density (Bmax)	Reference
[¹²⁵ I]- [Phe ¹³ ,Tyr ¹⁹]- MCH	G4F-7 Mouse Melanoma	0.118 nM (118 pM)	~1090 sites/cell	[1][2]
[¹²⁵ I]-[D- Phe ¹³ ,Tyr ¹⁹]- MCH	Mouse Melanoma Cells	0.1227 nM (122.7 pM)	Not Specified	[6]
[¹²⁵ I]-[D- Bpa ¹³ ,Tyr ¹⁹]- MCH	G4F-7 Mouse Melanoma	0.22 nM (220 pM)	~1047 sites/cell	[7]
Note: A photoreactive analogue used for receptor crosslinking.				



MCH-R1 Signaling Pathways

Upon agonist binding, MCH-R1 couples to multiple G protein families, primarily G α i and G α q, to initiate diverse intracellular signaling cascades.[5][8][9]

- Gαi Pathway: Activation of the Gαi subunit leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels.[8][10]
- Gαq Pathway: Activation of the Gαq subunit stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores.[8][9]
- MAPK/ERK Pathway: MCH-R1 activation can also lead to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK/ERK) pathway.[9][10]



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Caption: MCH-R1 dual signaling through Gαi and Gαq pathways.

Experimental Protocols

This protocol determines the inhibitory constant (Ki) of a test compound for MCH-R1 using cell membranes expressing the receptor and [1251]-(Phe13,Tyr19)-MCH as the radioligand.[11][12]

Materials:

- Cell Membranes: From HEK293 or CHO cells stably expressing MCH-R1.
- Radioligand: [¹²⁵I]-(Phe¹³,Tyr¹⁹)-MCH.
- Assay Buffer: 25 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4.[11]
- Unlabeled Ligand (for NSB): Native MCH (1 μM).
- Test Compounds: Serial dilutions of the compound of interest.
- Hardware: 96-well microplates, glass fiber filters, cell harvester, scintillation counter.

Procedure:

- Membrane Preparation: Thaw MCH-R1 membrane aliquots on ice and resuspend in ice-cold Assay Buffer to a final concentration of 5-20 µg protein per well. Keep on ice.
- Assay Setup: In a 96-well plate, add reagents in the following order:
 - 50 μL of Assay Buffer (for Total Binding) OR 1 μM unlabeled MCH (for Non-Specific Binding, NSB) OR diluted test compound.
 - \circ 50 µL of [125I]-(Phe13,Tyr19)-MCH diluted in Assay Buffer (final concentration at or near its Kd, e.g., 50-100 pM).
 - 100 μL of the diluted membrane preparation.
- Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle shaking.



- Filtration: Rapidly harvest the plate contents onto glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester. Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.
- Quantification: Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (counts per minute, CPM) using a scintillation counter.
- Data Analysis: Calculate the Ki of the test compound from the IC₅₀ value (concentration of compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol measures the G α q-mediated increase in intracellular calcium following MCH-R1 activation.[11]

Materials:

- Cells: HEK293 or CHO cells stably expressing MCH-R1.
- Culture Medium: Standard growth medium (e.g., DMEM/F-12 with 10% FBS).
- Assay Plate: Black, clear-bottom 96- or 384-well plates.
- Calcium Indicator Dye: Fluo-4 AM or equivalent calcium-sensitive dye.
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
- Agonist: Native MCH.
- Hardware: Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).

Procedure:

- Cell Plating: Seed cells into the assay plate at a density that yields a 90-100% confluent monolayer on the day of the assay. Incubate overnight.
- Dye Loading: Remove culture medium and add the calcium indicator dye (prepared according to the manufacturer's instructions in Assay Buffer).



- Incubation: Incubate the plate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark to allow for de-esterification of the dye.[11]
- Assay Measurement: Place the cell plate into the fluorescence plate reader.
- Signal Reading: Record a baseline fluorescence reading for 10-20 seconds. Then, inject the MCH agonist and continue recording the fluorescence signal (typically Ex/Em ≈ 494/516 nm for Fluo-4) for an additional 60-120 seconds. The peak response usually occurs within 30 seconds.[11]
- Data Analysis: Calculate the EC₅₀ value from the dose-response curve of the agonist. For antagonists, pre-incubate cells with the test compound before adding an EC₈₀ concentration of MCH.

This protocol measures the G α i-mediated inhibition of forskolin-stimulated cAMP production. [10][11]

Materials:

- Cells: CHO or HEK293 cells stably expressing MCH-R1.
- Assay Plate: 384-well plate.
- Agonist: Native MCH.
- Stimulant: Forskolin.
- cAMP Detection Kit: A competitive immunoassay kit based on HTRF, AlphaScreen, or ELISA.

Procedure:

- Cell Plating: Plate cells in a 384-well plate and incubate overnight.
- Compound Addition: For antagonist testing, add serial dilutions of the test compound to the wells. For agonist testing, add assay buffer.
- Agonist Stimulation: Add the MCH agonist (at an EC₈₀ concentration for antagonist mode, or as a dose-response for agonist mode) immediately followed by forskolin (e.g., 1-10 μM).

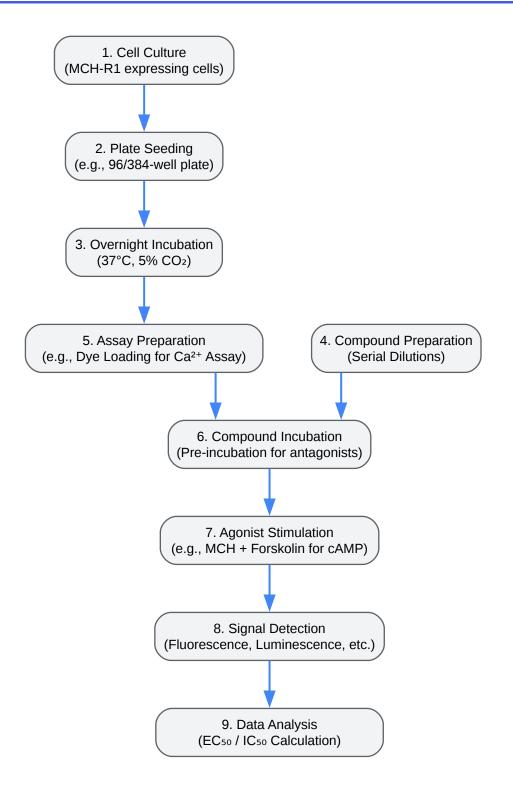


- Incubation: Incubate for 30 minutes at room temperature.
- Cell Lysis & Detection: Lyse the cells and measure cAMP levels according to the detection kit manufacturer's protocol.
- Data Analysis: For agonist mode, calculate the EC₅₀ value from the dose-response curve of cAMP inhibition. For antagonist mode, calculate the IC₅₀ from the inhibition of the MCH response.

General Experimental Workflow

The following diagram illustrates a typical workflow for testing a compound's effect on MCH-R1 in a cell-based functional assay.





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Caption: General workflow for MCH-R1 cell-based functional assays.



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- To cite this document: BenchChem. [Application Notes: In Vitro Applications of (Phe¹³,Tyr¹⁹)-MCH in Cell Lines]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15140928#in-vitro-applications-of-phe13-tyr19-mch-in-cell-lines]

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